molecular formula C24H20BrClN4O4 B11460495 ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11460495
M. Wt: 543.8 g/mol
InChI Key: FMIOBNMMCHOADW-UHFFFAOYSA-N
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Description

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-2-chlorobenzoate: A simpler ester with similar substituents but lacking the triazatricyclo structure.

    Imidazole derivatives: Compounds with similar biological activities but different core structures.

    Indole derivatives: Molecules with comparable applications in medicinal chemistry.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20BrClN4O4

Molecular Weight

543.8 g/mol

IUPAC Name

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H20BrClN4O4/c1-4-34-24(33)17-12-16-20(27-19-7-5-6-10-29(19)23(16)32)30(13(2)3)21(17)28-22(31)15-11-14(25)8-9-18(15)26/h5-13H,4H2,1-3H3

InChI Key

FMIOBNMMCHOADW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Br)Cl)C(C)C

Origin of Product

United States

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